D-Mannopyranose pentasulfate potassium salt

Oncology Tumor Metastasis Angiogenesis Inhibition

D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0), widely recognized as the active pharmaceutical ingredient of PI-88 (muparfostat), is a highly sulfated, monophosphorylated mannose oligosaccharide mixture. As a heparan sulfate (HS) mimetic, it is a potent inhibitor of the endoglycosidase heparanase (Ki = 200–280 nM) and antagonist of HS-binding angiogenic growth factors.

Molecular Formula C6H7K5O21S5
Molecular Weight 770.893
CAS No. 111757-61-0
Cat. No. B568151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannopyranose pentasulfate potassium salt
CAS111757-61-0
Molecular FormulaC6H7K5O21S5
Molecular Weight770.893
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
InChIInChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5+,6?;;;;;/m1...../s1
InChIKeyPWKOEMUICVNKKC-ROGCYDKWSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannopyranose Pentasulfate Potassium Salt (PI-88) – A Validated Heparan Sulfate Mimetic for Oncology and Angiogenesis Research


D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0), widely recognized as the active pharmaceutical ingredient of PI-88 (muparfostat), is a highly sulfated, monophosphorylated mannose oligosaccharide mixture [1]. As a heparan sulfate (HS) mimetic, it is a potent inhibitor of the endoglycosidase heparanase (Ki = 200–280 nM) and antagonist of HS-binding angiogenic growth factors [2] [3]. PI-88 has advanced to Phase III clinical evaluation for postresection hepatocellular carcinoma [4].

Target Engagement
Heparanase inhibition and angiogenic growth factor antagonism study fit
Molecular Identity
Sulfated mannooligosaccharide phosphate mixture (MW ~2,300 Da); HS mimetic
Mechanism Context
Exclusive heparin cofactor II activation; competitive heparanase inhibitor
Research Benchmark
Phase III trial-derived research tool; established comparator for HS mimetic development

Why Generic Heparin or Simple Sulfated Saccharides Cannot Substitute for D-Mannopyranose Pentasulfate Potassium Salt


D-Mannopyranose pentasulfate potassium salt (PI-88) possesses a specific molecular architecture – a defined phosphomannopentaose sulfate core with an average molecular weight of approximately 2300 Da – that confers a unique dual mechanism of action [1]. Unlike unfractionated heparin, which inhibits both Factor Xa and IIa and carries a high bleeding risk, PI-88 mediates anticoagulation exclusively through heparin cofactor II (HCII) activation, a pathway associated with reduced hemorrhagic complications [2]. Furthermore, simple sulfated monosaccharides (e.g., mannose 2,3,4,5,6-O-pentasulfate) act only as partial activators of HCII and lack the heparanase inhibitory activity that is critical for anti-metastatic efficacy [3].

AttributePI-88 (Target)Unfractionated HeparinSimple Sulfated Monosaccharides
MechanismDual heparanase / GF inhibitorFXa / FIIa inhibitorPartial HCII activator only
Heparanase InhibitionPotent competitive (Ki 200–280 nM)NegligibleNone or minimal
Anticoagulant ProfileSelective HCII pathwayDual ATIII + HCII, higher bleeding risk profileWeak HCII activation, no antitumor relevance
Tissue RetentionProlonged (>7 days in rat model)Short (t1/2 ~1.5 h)Not characterized

Quantitative Comparator Evidence for D-Mannopyranose Pentasulfate Potassium Salt (PI-88)


PI-88 Demonstrates Superior In Vivo Anti-Tumor Efficacy Compared to Untreated Controls in a Rat Mammary Adenocarcinoma Model

PI-88 significantly reduced primary tumor growth, lymph node metastasis, and tumor vascularity in the highly invasive rat mammary adenocarcinoma 13762 MAT model. Compared to vehicle-treated controls, PI-88 inhibited primary tumor growth by approximately 50%, reduced metastasis to the draining popliteal lymph node by approximately 40%, and decreased tumor vascularity by approximately 30% [1].

In Vivo Model Response
Head-to-head
~50% tumor growth reduction, ~40% metastasis reduction, ~30% vascularity reduction vs. vehicle
Supports anti-metastatic model-response interpretation
Rat 13762 MAT adenocarcinoma model; subcutaneous PI-88
Oncology Tumor Metastasis Angiogenesis Inhibition

PI-88 Inhibits Heparanase with Potent Competitive Affinity Compared to Shorter Oligosaccharide Analogs

Sulfated tetra- and pentasaccharides, which are major constituents of PI-88, exhibit potent competitive inhibition of heparanase with a Ki of 200–280 nM. In stark contrast, shorter sulfated di- and trisaccharides act only as partial competitive inhibitors and fail to achieve complete enzyme inhibition even at very high concentrations [1].

Heparanase Inhibition
Direct comparison
Ki = 200–280 nM (competitive); shorter di/trisaccharides partial only
Chain length & sulfation pattern critical for complete inhibition
Microcon ultrafiltration assay; pH 5.0, 37°C
Enzymology Heparanase Inhibition Structure-Activity Relationship

PI-88 Activates Heparin Cofactor II Exclusively, Unfractionated Heparin Activates Both Antithrombin III and Heparin Cofactor II

PI-88 activates heparin cofactor II (HCII) but does not potentiate antithrombin III (ATIII), as demonstrated in chromogenic substrate assays. In contrast, unfractionated heparin (UFH) is a potent activator of both ATIII and HCII [1]. The exclusive HCII-mediated anticoagulation of PI-88 is associated with a reduced bleeding risk compared to UFH, which carries a higher hemorrhagic potential due to its dual activity [2].

Anticoagulant Mechanism
Head-to-head
Exclusive HCII activation; no ATIII potentiation vs UFH dual activation
Selective HCII pathway context; class-level mechanistic difference
Chromogenic substrate assays
Coagulation Anticoagulant Mechanism Heparin Cofactor II

Next-Generation Heparan Sulfate Mimetics Exhibit 30- to 60-Fold Higher Potency in Angiogenesis Assays, Highlighting PI-88 as an Established Benchmark

In growth factor-induced human umbilical vein endothelial cell (HUVEC) proliferation assays, PI-88 serves as a foundational comparator for evaluating novel heparan sulfate mimetics. Advanced compounds have demonstrated IC50 values up to 30-fold lower than PI-88 for FGF-2-induced proliferation and up to 60-fold lower for VEGF-induced proliferation [1]. This positions PI-88 not as the most potent agent, but as a well-characterized, clinically validated benchmark essential for interpreting the activity of new chemical entities.

Angiogenesis Benchmark
Cross-study
Next-gen compounds up to 60-fold more potent vs VEGF; PI-88 as baseline
Established benchmark for comparator assay context
HUVEC proliferation induced by FGF-2/VEGF
Drug Discovery Angiogenesis Assays Comparative Potency

In Vivo Pharmacokinetics Reveal High Tissue Retention and Specific Organ Biodistribution Critical for Anti-Cancer Activity

Following subcutaneous administration of 25 mg/kg [35S]PI-88 in male Sprague-Dawley rats, plasma AUC was 171 ± 12 μg-equiv·h/mL, with complete absorption and a Cmax of 51 ± 5 μg-equiv/mL at 15-45 min [1]. Importantly, high levels of drug-related material persisted in key tissues including kidneys, bone (periosteum and marrow), lymph nodes, spleen, and liver for at least 7 days post-dose [1]. This contrasts sharply with unfractionated heparin, which has a much shorter plasma half-life (~1.5 h) and does not exhibit comparable long-term tissue retention [2].

PK & Tissue Retention
Cross-study
AUC 171 μg-equiv·h/mL; tissue retention >7 days vs UFH t1/2 ~1.5 h
Prolonged tissue retention profile supports sustained exposure model interpretation
[35S]-PI-88, 25 mg/kg sc in rats
Pharmacokinetics Biodistribution In Vivo Disposition

PI-88 Demonstrates Clinical Anti-Tumor Activity and a Manageable Safety Profile in a Phase I Advanced Solid Tumor Trial

In a Phase I clinical trial involving 42 patients with advanced solid tumors, PI-88 administered subcutaneously at 250 mg/day (4 consecutive days bimonthly or weekly) resulted in one partial response (melanoma, maintained for >50 months) and stable disease for ≥6 months in 9 patients [1]. Dose-limiting toxicities were thrombocytopenia and pulmonary embolism, but overall toxicity was generally mild and included injection site ecchymosis and APTT prolongation [1]. This establishes a human safety and preliminary efficacy profile that is unavailable for most preclinical heparanase inhibitors or simple sulfated saccharides.

Clinical Trial Context
Context-dependent
Phase I: 1 partial response (>50 months), 9 stable disease ≥6 months; manageable safety
Reported clinical endpoint context; preliminary human data available
Advanced solid tumors, N=42, subcutaneous PI-88
Clinical Oncology Phase I Trial Safety and Tolerability

Optimized Research and Procurement Applications for D-Mannopyranose Pentasulfate Potassium Salt (PI-88)


Preclinical Oncology: Investigating Tumor Angiogenesis and Metastasis Mechanisms

PI-88 is the optimal choice for in vivo studies requiring a well-characterized dual inhibitor of heparanase and angiogenic growth factors. Its validated ability to reduce primary tumor growth by ~50% and metastasis by ~40% in the 13762 MAT rat model provides a robust, reproducible baseline for evaluating combination therapies or novel drug candidates [1]. Its distinct HCII-mediated anticoagulant profile further allows for exploration of the interplay between coagulation and metastasis [2].

Heparanase Enzymology and Inhibitor Screening Assays

For biochemical assays, PI-88 serves as an essential positive control and reference inhibitor of heparanase. Its well-defined Ki of 200–280 nM in ultrafiltration assays [1] and potent, competitive mechanism of action provide a benchmark for validating assay conditions and characterizing the potency of new chemical entities. Its use as a comparator is standard practice in the field of HS mimetic development [2].

Heparin Cofactor II (HCII) Pathway Research

In coagulation studies, PI-88 is a uniquely selective tool for activating the HCII pathway without affecting ATIII. This property, rigorously documented in chromogenic assays [1], enables researchers to dissect the specific contributions of HCII to thrombin inhibition and antithrombotic effects, avoiding the confounding dual activity of unfractionated heparin. This is particularly relevant for developing antithrombotic strategies with minimized bleeding risk.

Drug Discovery: Development of Next-Generation Heparan Sulfate Mimetics

PI-88 is the established benchmark against which novel heparanase and angiogenesis inhibitors are measured. Comparative HUVEC proliferation assays have shown advanced compounds to be up to 60-fold more potent than PI-88 [1]. Procurement of PI-88 is therefore essential for any medicinal chemistry or pharmacology program aiming to demonstrate improved efficacy over the clinical-stage standard.

Application
Selection Property
Validation Focus
Angiogenesis & Metastasis Model Studies
Dual heparanase/GF inhibitory profile
In vivo model-response interpretation
Heparanase Enzyme Assays
Well-characterized competitive inhibition
Assay condition benchmarking
HCII-Mediated Coagulation Research
Exclusive HCII activation
Antithrombotic pathway specificity
Next-Generation Inhibitor Development
Clinical-stage reference standard
Potency benchmarking in comparative assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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